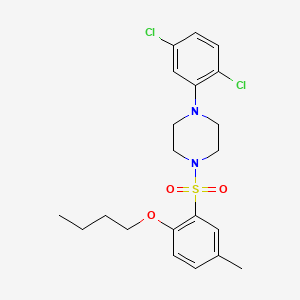
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Butoxy-5-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine, commonly known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMB belongs to the class of sulfonyl piperazine derivatives and has been studied extensively for its pharmacological properties. In
Wirkmechanismus
The mechanism of action of BMB is not fully understood, but it is believed to act as a serotonin and dopamine receptor antagonist. BMB has been shown to inhibit the reuptake of serotonin and dopamine, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is believed to be responsible for the pharmacological effects of BMB.
Biochemical and Physiological Effects:
BMB has been shown to have various biochemical and physiological effects. In animal studies, BMB has been shown to decrease locomotor activity and induce sedation. BMB has also been shown to decrease body temperature and increase pain threshold. In addition, BMB has been shown to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BMB in lab experiments is its high potency and selectivity. BMB has been shown to have a high affinity for serotonin and dopamine receptors, making it a useful tool for studying the effects of these neurotransmitters. However, one of the limitations of using BMB in lab experiments is its potential toxicity. BMB has been shown to have toxic effects on some cell lines, and caution should be taken when using BMB in cell culture experiments.
Zukünftige Richtungen
There are several future directions for the study of BMB. One direction is the development of BMB derivatives with improved pharmacological properties. Another direction is the study of the effects of BMB on other neurotransmitter systems, such as the glutamate system. In addition, the potential use of BMB as a therapeutic agent for neurological disorders and cancer should be further explored.
Synthesemethoden
The synthesis of BMB involves the reaction of 2,5-dichlorobenzene with butyl lithium to form the corresponding organolithium compound. This is then reacted with methyl benzenesulfonyl chloride to form the intermediate product. The intermediate product is further reacted with piperazine to form the final product, BMB.
Wissenschaftliche Forschungsanwendungen
BMB has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, BMB has been studied as a potential drug candidate for the treatment of various diseases, including cancer, depression, and anxiety. In neuroscience, BMB has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders. In cancer research, BMB has been studied for its potential as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
1-(2-butoxy-5-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N2O3S/c1-3-4-13-28-20-8-5-16(2)14-21(20)29(26,27)25-11-9-24(10-12-25)19-15-17(22)6-7-18(19)23/h5-8,14-15H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWSZPJPYNXHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2732818.png)
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2732819.png)
![7-(3-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2732820.png)

![[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2732823.png)

![3-(3,4-Difluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B2732825.png)
![(E)-ethyl 7-methyl-3-oxo-5-phenyl-2-((E)-3-phenylallylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2732830.png)


![2-[4-Bromo-2-(tert-butyl)phenoxy]acetic acid](/img/structure/B2732834.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-fluorobenzyl)thio)pyrazin-2(1H)-one](/img/structure/B2732836.png)

![N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide](/img/structure/B2732841.png)